molecular formula C21H22N6O B2360378 4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-98-2

4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2360378
CAS No.: 896001-98-2
M. Wt: 374.448
InChI Key: VRLMPVVAMDYIDY-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by various substitutions at the 4 and 6 positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, with additional phenyl rings substituted at the 4 and 6 positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including factors such as its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

Research has delved into the synthesis of complex pyrazolo[3,4-d]pyrimidine derivatives, offering insights into their crystal structures and biological activities. For instance, Lu Jiu-fu et al. (2015) synthesized a chloro-dimethylphenyl derivative, demonstrating its moderate anticancer activity through crystal structure analysis (Lu Jiu-fu et al., 2015). This underscores the potential of such compounds in medicinal chemistry and drug design.

Applications in Fluorescent Probes

Juan C Castillo et al. (2018) highlighted the utility of 3-formylpyrazolo[1,5-a]pyrimidines as intermediates for creating functional fluorophores. These compounds exhibited strong fluorescence intensity, suggesting their application as fluorescent probes for biological and environmental detection (Juan C Castillo et al., 2018).

Optoelectronic Applications

The research by Jung-Tsu Wu et al. (2019) on triarylamine derivatives with dimethylamino substituents for optoelectronic devices indicates the relevance of pyrazolo[3,4-d]pyrimidine derivatives in developing materials with high coloration efficiency and electrochemical stability, suitable for electrochromic and electrofluorochromic devices (Jung-Tsu Wu et al., 2019).

Corrosion Inhibition

Research into pyrazolo-pyridine derivatives by P. Dohare et al. (2018) explored their effectiveness as corrosion inhibitors for industrial applications. This study highlights the synthesis of these compounds through ultrasound-mediated reactions, showcasing their potential in protecting metals against corrosion in acidic mediums (P. Dohare et al., 2018).

Advanced Material Development

The synthesis of novel polyimides containing pyridine and other functional groups has been a focus of several studies, aiming at developing materials with excellent thermal stability, solubility, and mechanical properties for advanced technological applications. For example, Mingfu Huang et al. (2012) and S. Yan et al. (2011) have contributed to this area by developing polyimides with high solubility and good thermal properties, suitable for high-performance polymers (Mingfu Huang et al., 2012); (S. Yan et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, some pyrazolo[3,4-d]pyrimidines are known to interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The future research directions for this compound could include further studies to elucidate its potential biological activities and mechanisms of action, as well as the development of synthetic methods to optimize its production .

Properties

IUPAC Name

4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-5-10-18(14(2)11-13)24-19-17-12-22-27(3)20(17)26-21(25-19)23-15-6-8-16(28-4)9-7-15/h5-12H,1-4H3,(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLMPVVAMDYIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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